CYP2A6 Inhibition: 4-Fluorophenyl Substitution Confers Intermediate Potency Relative to 4-Methoxy and 4-Chloro Analogs
In a standardized assay measuring inhibition of human CYP2A6-mediated coumarin 7-hydroxylation, 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one exhibited an IC50 of 5.90 μM [1]. This potency is comparable to the 4-methoxyphenyl analog (IC50 = 5.21 μM) but is approximately 12-fold less potent than the 4-chlorophenyl analog (IC50 = 0.05 μM) in the same assay format [2][3]. This demonstrates that subtle changes in the C4 aryl group's electronic character (Hammett σ) can profoundly modulate CYP2A6 inhibitory activity.
| Evidence Dimension | Inhibitory potency against human CYP2A6 |
|---|---|
| Target Compound Data | IC50 = 5.90 μM (5.90E+3 nM) |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-7-hydroxy-2H-chromen-2-one: IC50 = 5.21 μM; 4-(4-Chlorophenyl)-7-hydroxycoumarin: IC50 = 0.05 μM |
| Quantified Difference | Target compound is 1.13-fold less potent than the 4-methoxy analog; 118-fold less potent than the 4-chloro analog |
| Conditions | Inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation, evaluated with 95 test compounds in a standard assay |
Why This Matters
This defines the compound's utility as a moderate-affinity CYP2A6 ligand, distinct from both a near-equipotent methoxy analog and a high-potency chloro analog, informing the selection of the correct tool compound for metabolic studies.
- [1] BindingDB. BDBM109753. Affinity data for 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one. IC50: 5.90E+3 nM. View Source
- [2] BindingDB. BDBM109753. Affinity data for 4-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one. IC50: 5.21E+3 nM. View Source
- [3] BindingDB. BDBM50358746. Affinity data for 4-(4-chlorophenyl)-7-hydroxycoumarin. IC50: 50 nM. View Source
